5-Propyl-1,3,4-oxadiazol-2-ol
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Overview
Description
5-Propyl-1,3,4-oxadiazol-2-ol is a compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) . This indicates the presence of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Scientific Research Applications
Corrosion Inhibition
One notable application of 1,3,4-oxadiazole derivatives is in corrosion inhibition. For instance, derivatives such as 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione have been studied for their efficiency in protecting mild steel in hydrochloric acid solution. These studies involve weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, revealing that these derivatives exhibit significant corrosion inhibition efficiency, which is attributed to their adsorption on the metal surface, forming a protective layer (Kalia et al., 2020).
Anticancer Applications
1,3,4-Oxadiazole derivatives have also been identified as potential anticancer agents. For example, derivatives such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been discovered through caspase- and cell-based high-throughput screening assays. These compounds exhibit good activity against several cancer cell lines and can induce apoptosis, a process of programmed cell death crucial for stopping cancer cell proliferation. The molecular targets of these compounds have been identified, demonstrating the utility of chemical genetics in anticancer drug research (Zhang et al., 2005).
Synthetic Applications
The synthesis of 1,3,4-oxadiazole derivatives through environmentally friendly methods has been a subject of research, highlighting the compound's role in green chemistry. For example, a method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene in water without any catalysts has been developed. This method emphasizes high yields, simplicity, and the avoidance of hazardous solvents, making it an eco-friendly approach to synthesizing these derivatives (Zhu et al., 2015).
Mechanism of Action
Target of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact with various enzymes and proteins, inhibiting their activity and thus exerting their therapeutic effects .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to inhibit several key proteins, including akt serine/threonine kinase 1 (akt1), src proto-oncogene, non-receptor tyrosine kinase (src), and epidermal growth factor receptor (egfr) .
Pharmacokinetics
1,3,4-oxadiazole derivatives have been reported to undergo various chemical reactions, making them important for molecule planning due to their privileged structure, which has enormous biological potential .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Some oxadiazole derivatives have been found to exhibit significant biological activity, including anticancer potential . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Some oxadiazole derivatives have been found to undergo metabolic transformations involving cytochrome P450 enzymes .
Properties
IUPAC Name |
5-propyl-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOBKMZJKWBFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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